molecular formula C12H10FNO B13116931 2-Fluoro-6-methoxy-4-phenylpyridine

2-Fluoro-6-methoxy-4-phenylpyridine

Cat. No.: B13116931
M. Wt: 203.21 g/mol
InChI Key: BVGFICBOBVVVKE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-phenylpyridine is a fluorinated pyridine derivative characterized by substituents at the 2-, 4-, and 6-positions of the pyridine ring. The 2-position features a fluorine atom, the 6-position a methoxy group (-OCH₃), and the 4-position a phenyl group. Pyridine-containing compounds are widely studied for their pharmaceutical applications, including antifungal, antiarrhythmic, and anticancer activities .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-6-methoxy-4-phenylpyridine

InChI

InChI=1S/C12H10FNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

BVGFICBOBVVVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-6-methoxy-4-phenylpyridine, is treated with a fluorinating agent like potassium fluoride under appropriate conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-methoxy-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-6-methoxy-4-phenylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Safety/Handling References
2-Fluoro-6-methoxy-4-phenylpyridine 2-F, 6-OCH₃, 4-Ph C₁₂H₁₀FNO Hypothesized applications in drug discovery due to fluorine’s electronegativity and lipophilicity. Safety data not explicitly available; fluorinated compounds may require precautions.
4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine 4-Cl-Ph, 3-CN, 6-MeO-Ph C₁₉H₁₄ClN₂O Intermediate in heterocyclic synthesis; used to construct fused-ring systems for bioactive molecules. Reactivity with amines in DMF may require controlled conditions .
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile 2-OCH₂CH₃, 4-Me-Ph, 6-Ph, 3-CN C₂₁H₁₈N₂O Exhibits antifungal and antiarrhythmic activity; cyano group enhances electrophilic reactivity. No specific safety risks noted; standard handling for nitriles recommended .
4-(2-Methoxyphenyl)-2-phenylpyridine 2-Ph, 4-(2-MeO-Ph) C₁₈H₁₅NO Limited bioactivity data; used in material science or as a synthetic intermediate. Releases toxic fumes (e.g., NOₓ) upon combustion; requires AFFF/CO₂ extinguishers .
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fused pyrido-pyrimidine core with 2-F-pyridinyl and 4-NH₂ C₁₃H₉FN₆ Pharmaceutical candidate (e.g., kinase inhibition); commercial availability via multiple suppliers. No specific hazards reported; standard lab protocols apply .

Key Comparative Insights:

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (compared to chlorine in ’s compound) may enhance binding affinity in biological targets while reducing metabolic degradation . Methoxy vs. Ethoxy: The methoxy group in 2-Fluoro-6-methoxy-4-phenylpyridine offers moderate polarity, balancing solubility and membrane permeability, whereas ethoxy groups (as in ’s compound) increase lipophilicity . Phenyl vs. Cyano: The 4-phenyl group in the target compound contributes to π-π stacking interactions, while cyano substituents (e.g., ) enhance reactivity in nucleophilic additions .

Biological Activity :

  • Fluorinated pyridines (e.g., ’s fused-ring derivative) are prioritized in drug discovery for their metabolic stability and target selectivity. The target compound’s fluorine and methoxy groups may synergize to optimize pharmacokinetics .
  • Antifungal activity in ’s ethoxy-substituted compound suggests that electron-withdrawing groups (e.g., F, CN) at specific positions enhance bioactivity .

Safety and Handling :

  • Compounds with aryl halides (e.g., 4-chlorophenyl in ) or nitriles () require stringent safety measures, whereas methoxy- and phenyl-substituted derivatives (e.g., ) pose fewer acute risks but necessitate fire-safety protocols .

Synthetic Utility :

  • The target compound’s synthesis may involve cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl introduction) or nucleophilic substitution for fluorine/methoxy groups, similar to methods in and .

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